Tetrabenzo[def,LM,grs,YZ]pyranthrene
Description
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Structure
3D Structure
Properties
IUPAC Name |
dodecacyclo[18.18.2.02,15.03,12.04,9.05,38.016,40.019,24.021,34.022,31.023,28.035,39]tetraconta-1(38),2(15),3(12),4(9),5,7,10,13,16(40),17,19,21(34),22(31),23(28),24,26,29,32,35(39),36-icosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H18/c1-3-19-7-9-21-11-13-25-30-18-16-28-24-6-2-4-20-8-10-22-12-14-26-29-17-15-27-23(5-1)31(19)33(21)35(25)37(27)39(29)40(30)38(28)36(26)34(22)32(20)24/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCAICAGHWDMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=C(C=CC(=C36)C=C2)C7=C8C5=C(C=C4)C9=C1C8=C(C=C7)C2=CC=CC3=C2C1=C(C=C3)C=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Significance of Tetrabenzo Def,lm,grs,yz Pyranthrene in Contemporary Organic Chemistry
The structure of Tetrabenzo[def,LM,grs,YZ]pyranthrene is notable for its extensive π-conjugated system, a characteristic feature of large PAHs. The fusion of multiple benzene (B151609) rings to a central pyranthrene (B89552) core results in a rigid, planar molecule with unique electronic and photophysical properties. The arrangement of the fused rings influences the molecule's aromaticity, stability, and spatial configuration, placing it within the class of compounds often considered as subsections of graphene, known as graphene nanoribbons.
The addition of four benzo groups to the pyranthrene framework significantly extends the conjugation, which is expected to lead to a reduced HOMO-LUMO gap compared to the parent pyranthrene. This has profound implications for its potential use in organic electronics, where tunable band gaps are crucial for designing semiconductors. The planarity and size of such large PAHs also predispose them to strong π-π stacking interactions, a key factor in the formation of ordered molecular assemblies and thin films.
Table 1: Basic Properties of this compound
| Property | Value |
| CAS Number | 190-65-8 |
| Molecular Formula | C40H18 |
| Molecular Weight | 498.57 g/mol |
| Predicted Density | 1.579 ± 0.06 g/cm³ chemicalbook.com |
Note: The density is a predicted value from chemical databases.
Evolution of Synthetic Strategies for Highly Fused Pyranthrene Frameworks
The synthesis of large, complex PAHs like Tetrabenzo[def,LM,grs,YZ]pyranthrene presents significant challenges due to their often low solubility and high tendency to aggregate. Historically, synthetic approaches have evolved from classical condensation reactions to more sophisticated, solution-based "bottom-up" methods and on-surface synthesis techniques that allow for atomic precision.
Early methods for creating fused aromatic systems often involved harsh conditions, such as high-temperature pyrolytic reactions, which typically result in complex mixtures that are difficult to separate and characterize. Modern organic synthesis offers more controlled pathways. One common strategy involves the synthesis of a pre-functionalized, non-planar precursor molecule that can be subsequently planarized in a final cyclodehydrogenation step. This approach improves solubility and allows for purification of the precursor before the final, often irreversible, aromatization.
For pyranthrene (B89552) derivatives, synthetic routes may involve the coupling of smaller, functionalized aromatic building blocks, followed by intramolecular cyclization reactions. The development of catalysts and reagents for efficient C-H activation and C-C bond formation has been instrumental in advancing the synthesis of these intricate structures.
Theoretical Advancements Driving the Exploration of Complex Aromatic Systems
The experimental characterization of large and often sparingly soluble PAHs can be challenging. Consequently, theoretical and computational chemistry play a pivotal role in predicting their properties and guiding synthetic efforts. nih.gov Density Functional Theory (DFT) and other quantum chemical methods are widely used to model the geometric and electronic structures of molecules like Tetrabenzo[def,LM,grs,YZ]pyranthrene. iiste.org
These computational tools allow researchers to predict key parameters such as:
HOMO-LUMO energy gaps: Crucial for understanding the electronic absorption and emission spectra, as well as the semiconductor properties of the molecule.
Aromaticity: Using methods like Nucleus-Independent Chemical Shift (NICS) calculations to assess the degree of electron delocalization in different parts of the molecule.
Vibrational frequencies: Aiding in the interpretation of infrared and Raman spectra. capes.gov.br
Molecular geometry: Confirming the planarity or predicting any strain-induced deviations.
Theoretical models also help in understanding the intermolecular interactions, such as π-π stacking energies, which are vital for predicting the packing of these molecules in the solid state and their charge transport properties in organic electronic devices.
Table 2: Common Spectroscopic Techniques for PAH Characterization
| Technique | Information Gained |
| Nuclear Magnetic Resonance (NMR) | Provides information on the chemical environment of hydrogen and carbon atoms, confirming the molecular structure. |
| UV-Vis Spectroscopy | Reveals the electronic transitions and provides an estimate of the HOMO-LUMO gap. aanda.org |
| Mass Spectrometry (MS) | Determines the precise molecular weight and can provide fragmentation patterns for structural elucidation. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Used for separation and quantification of PAHs in complex mixtures. researchgate.netresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for the separation and identification of volatile and semi-volatile PAHs. nih.gov |
Overview of Potential Research Avenues for Tetrabenzo Def,lm,grs,yz Pyranthrene
Retrosynthetic Analysis of the this compound Skeleton
A plausible retrosynthetic analysis of this compound suggests that the complex polycyclic framework can be disconnected into more readily available precursor molecules. A primary disconnection strategy involves breaking the final aryl-aryl bonds formed during the ultimate cyclization step. This leads back to a highly functionalized, non-planar polyphenylene precursor. The design of this precursor is critical, as it must contain the necessary aromatic subunits arranged in a specific geometry to facilitate the desired final ring closures.
Further disconnection of this polyphenylene precursor would then lead to simpler building blocks. For a molecule with the symmetry of this compound, this could involve the strategic uncoupling of biaryl or terphenyl linkages, ultimately leading back to simpler aromatic synthons such as substituted phenanthrene or naphthalene derivatives. These starting materials can then be elaborated and coupled through standard cross-coupling reactions to assemble the complex precursor required for the final cyclization.
Multi-Step Cyclodehydrogenation Approaches in this compound Synthesis
Multi-step cyclodehydrogenation is a cornerstone in the synthesis of large PAHs. This approach involves the initial synthesis of a flexible, often soluble, precursor molecule that already contains all the necessary carbon atoms. This precursor is then subjected to one or more intramolecular cyclization and dehydrogenation steps to form the final rigid, planar aromatic system.
Scholl Reaction-Based Annulation Strategies for this compound
The Scholl reaction is a powerful and widely used method for the synthesis of PAHs, involving an acid-catalyzed oxidative intramolecular aryl-aryl coupling. This reaction is particularly well-suited for the final planarization step in the synthesis of complex aromatic architectures.
In the context of this compound, a plausible precursor for a Scholl reaction would be a molecule containing strategically placed phenanthrene or naphthalene units linked in a way that allows for intramolecular cyclization at the desired positions. For instance, a precursor analogous to those used for similar large PAHs, such as 1,2-di(phenanthren-4-yl)ethynes for the synthesis of tetrabenzo[de,hi,mn,qr]naphthacenes, could be envisioned. acs.orgnih.gov The synthesis of such a precursor would involve several steps, including cross-coupling reactions to assemble the polyphenylene backbone.
The final step would involve treating this precursor with a Lewis acid, such as iron(III) chloride (FeCl₃), often in a chlorinated solvent like dichloromethane (CH₂Cl₂), to induce the intramolecular cyclodehydrogenation. acs.org The reaction conditions for such transformations are critical and need to be carefully optimized to favor the desired cyclization pathway and minimize side reactions.
Table 1: Representative Conditions for Scholl Reaction in the Synthesis of Large PAHs
| Precursor | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
| 1,2-Bis(2-phenylphenyl)ethyne | FeCl₃ | CH₂Cl₂/CH₃NO₂ | Room Temp. | 47% | acs.org |
| Polyphenylene precursor for a nanographene | FeCl₃ | CH₂Cl₂ | Room Temp. | >90% | |
| Dibenzo[ghi,pqr]perylene precursor | AlCl₃ | CS₂ | Reflux | - |
Catalytic Oxidative Cyclization Pathways for this compound Precursors
Catalytic oxidative cyclization offers an alternative to the often harsh conditions of the traditional Scholl reaction. These methods can employ a variety of catalytic systems, including precious metal complexes or hypervalent iodine reagents, to effect the desired aryl-aryl bond formation under milder conditions.
For a precursor to this compound, a catalytic system could potentially offer greater selectivity and functional group tolerance. For example, palladium-catalyzed C-H activation/C-C coupling reactions have emerged as a powerful tool for the construction of complex aromatic systems. A suitably designed precursor could undergo intramolecular C-H activation to forge the final rings of the this compound core. The choice of catalyst, ligand, and oxidant is crucial for the success of such a transformation.
Alternative Cyclization Methods for Constructing the this compound Core
Beyond cyclodehydrogenation, other cyclization strategies can be envisioned for the construction of the this compound framework, particularly for the assembly of key intermediates or the entire core structure in a more convergent manner.
Diels-Alder Cycloaddition Followed by Aromatization for this compound Synthesis
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and has been employed in the synthesis of PAHs. In a potential synthesis of this compound, a Diels-Alder reaction could be used to construct a key portion of the carbocyclic framework. This would involve the reaction of a diene with a dienophile to form a partially saturated ring system, which would then be aromatized in a subsequent step.
A hypothetical strategy could involve the synthesis of a large diene component that already contains a significant portion of the final aromatic structure. Reaction of this diene with a suitable dienophile, such as an aryne or a substituted alkyne, would lead to a cycloadduct that, upon dehydrogenation, would yield the extended aromatic system. The success of this approach would hinge on the ability to synthesize the complex diene and the regioselectivity of the cycloaddition.
Photochemical Cyclization Techniques for Generating this compound
Photochemical cyclization, particularly the photocyclization of stilbene and its derivatives (the Mallory reaction), provides a valuable method for the formation of phenanthrene and other fused aromatic ring systems. This reaction proceeds via a light-induced intramolecular cyclization of a cis-stilbene unit to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic product.
For the synthesis of a complex molecule like this compound, a precursor containing multiple stilbene-like moieties could potentially undergo a cascade of photochemical cyclizations to build up the fused ring system. This would require careful design of the precursor to ensure that the photocyclization occurs at the desired positions. The reaction is typically carried out in the presence of an oxidant, such as iodine or oxygen, to facilitate the final aromatization step.
Table 2: Key Features of Alternative Cyclization Methods
| Method | Key Transformation | Advantages | Challenges |
| Diels-Alder Cycloaddition | [4+2] Cycloaddition to form a six-membered ring | High stereoselectivity and predictability | Synthesis of complex dienes; control of regioselectivity |
| Photochemical Cyclization | Light-induced intramolecular cyclization of stilbenes | Can form multiple rings in a single operation | Potential for side reactions; control of regioselectivity |
Purity Assessment and Scale-Up Considerations in this compound Production
The production of high-purity this compound, particularly on a larger scale, necessitates rigorous purification and characterization techniques. The inherent low solubility of large PAHs in common organic solvents presents a significant challenge for both purification and analysis. acs.orgacs.org
Purity Assessment
A combination of analytical techniques is typically employed to assess the purity of complex PAHs.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating complex mixtures of PAHs. researchgate.net By using appropriate stationary and mobile phases, isomeric impurities and byproducts can be effectively resolved and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for identifying and quantifying volatile and semi-volatile PAHs. researchgate.netnih.gov It provides both retention time data for separation and mass spectral data for structural confirmation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While solubility can be a limiting factor, high-field NMR spectroscopy is an invaluable tool for the structural elucidation and purity assessment of soluble PAH derivatives.
Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF MS): For poorly soluble PAHs, LDI-TOF MS is a crucial technique for determining the molecular weight and confirming the identity of the target compound. acs.orgacs.org
The following table summarizes common analytical methods used for the purity assessment of large PAHs.
| Analytical Technique | Purpose | Advantages | Limitations |
| HPLC | Separation and quantification of isomers and impurities. | High resolution, applicable to a wide range of PAHs. | Can be time-consuming, requires soluble samples. |
| GC-MS | Identification and quantification of volatile components. | High sensitivity and specificity. | Limited to thermally stable and volatile compounds. |
| NMR Spectroscopy | Detailed structural elucidation. | Provides unambiguous structural information. | Requires soluble samples, can be complex for large molecules. |
| LDI-TOF MS | Molecular weight determination. | Suitable for poorly soluble compounds. | Provides limited structural information. |
Scale-Up Considerations
Scaling up the production of this compound from laboratory to industrial quantities introduces several challenges that must be addressed.
Reaction Conditions: Reactions that are facile on a small scale, such as photochemical cyclizations, may become difficult to control and reproduce on a larger scale due to issues with light penetration and heat dissipation. fsu.edumdpi.com
Reagent and Solvent Costs: The cost and availability of starting materials, catalysts, and high-purity solvents become significant factors in the economic viability of a large-scale synthesis.
Purification: The purification of large quantities of insoluble PAHs can be challenging. Techniques such as sublimation and zone refining may be necessary to achieve high purity. wikipedia.org
Process Safety: The handling of potentially hazardous reagents and intermediates on a large scale requires careful consideration of process safety and environmental impact.
The development of scalable and cost-effective "bottom-up" synthetic approaches is crucial for the future availability of complex PAHs like this compound for advanced material applications. ukri.orgrsc.orgresearchgate.net
Exploration of Novel Precursors and Reaction Conditions for this compound
The quest for more efficient and versatile synthetic routes to this compound and related nanographene architectures is an active area of research. This involves the design of novel precursors and the exploration of innovative reaction conditions to overcome the limitations of existing methods.
Novel Precursors
The rational design of precursor molecules is paramount for the successful synthesis of complex PAHs. jst.go.jpresearchgate.net Researchers are exploring precursors with pre-programmed reactivity that can undergo sequential, selective transformations to yield the desired target structure with high precision. nanografi.cominnovationnewsnetwork.com
For instance, the use of oligophenylene precursors with specific substitution patterns can direct the regioselectivity of the final cyclodehydrogenation step, leading to the formation of a single, well-defined isomer. acs.orgresearchgate.net The incorporation of functional groups that enhance solubility can facilitate the synthesis and purification of the precursor before its conversion to the final, insoluble PAH. acs.org
The following table presents a hypothetical overview of precursor design strategies for the synthesis of large PAHs.
| Precursor Design Strategy | Rationale | Potential Advantages |
| Solubilizing Groups | Enhance solubility of precursors for easier handling and purification. | Improved processability, higher yields in solution-phase reactions. |
| Pre-installed Strain | Facilitate final cyclization step through release of ring strain. | Milder reaction conditions for planarization, potentially higher selectivity. |
| Orthogonally Reactive Sites | Allow for sequential and controlled bond formation. | Stepwise construction of complex architectures, access to unsymmetrical PAHs. |
| Fluorinated Aromatics | Utilize C-F bond activation for selective cyclization. | High precision in on-surface synthesis, potential for novel electronic properties. nanografi.com |
Novel Reaction Conditions
The exploration of new reaction conditions aims to improve the efficiency, selectivity, and scalability of PAH synthesis.
On-Surface Synthesis: This "bottom-up" approach involves the deposition of molecular precursors onto a solid surface, followed by thermally induced polymerization and cyclodehydrogenation. nanografi.cominnovationnewsnetwork.comornl.gov This technique allows for the creation of atomically precise graphene nanostructures, including those with complex architectures. researchgate.netinnovationnewsnetwork.com
Photochemical Cyclizations: Light-induced ring-closing reactions of stilbene-type precursors offer a metal-free alternative for the synthesis of certain PAHs. iupac.orgfsu.edumdpi.com This method can be highly efficient and regioselective under optimized conditions. mdpi.com
Flow Chemistry: Performing reactions in continuous flow reactors can offer improved control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields in certain organic transformations, offering a more energy-efficient synthetic route.
The development of these novel synthetic strategies holds the key to unlocking the full potential of this compound and other complex PAHs in fields such as organic electronics, materials science, and nanotechnology. iupac.orgresearchgate.net
Electronic Structure and Molecular Orbital Analysis of this compound
The electronic behavior and reactivity of complex PAHs like this compound are fundamentally governed by their electronic structure. Computational chemistry provides powerful tools to elucidate these properties.
Density Functional Theory (DFT) Calculations on this compound
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying large molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations can predict a variety of molecular properties:
Optimized Geometry: DFT methods are used to determine the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. For a large, potentially non-planar system like this compound, this is crucial for understanding its steric and electronic properties.
Electronic Ground State Properties: DFT provides insights into the distribution of electrons within the molecule, including the total energy, dipole moment, and electrostatic potential. This information helps in understanding how the molecule will interact with other chemical species.
Vibrational Frequencies: Calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental identification and characterization.
The choice of the functional and basis set is critical in DFT calculations. For large PAHs, hybrid functionals such as B3LYP or PBE0, combined with a sufficiently large basis set like 6-311G(d,p), are commonly employed to achieve reliable results.
Table 1: Representative DFT-Calculated Properties for a Large Analogous PAH
| Property | Calculated Value (Representative) | Significance for this compound |
| Total Energy (Hartree) | Varies with molecule and method | Provides a measure of the molecule's thermodynamic stability. |
| Dipole Moment (Debye) | Typically low for symmetric PAHs | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
| HOMO-LUMO Gap (eV) | Typically 2-3 eV for large PAHs | A key indicator of chemical reactivity and the energy of the lowest electronic transition. |
Frontier Molecular Orbital (FMO) Theory Applied to this compound
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. Regions with a high LUMO density are prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. For large conjugated systems like this compound, this gap is expected to be relatively small, contributing to its potential use in organic electronics.
The spatial distribution of the HOMO and LUMO across the complex framework of this compound would reveal the most reactive sites and pathways for electron transfer.
Aromaticity Assessment and Resonance Energy of this compound
Aromaticity is a key concept in understanding the stability and properties of PAHs. For a complex, multi-ring system like this compound, assessing the local and global aromaticity is essential.
Nucleus-Independent Chemical Shift (NICS) Analysis of this compound
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point.
Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity.
Positive NICS values suggest a paratropic ring current, indicating anti-aromatic character.
NICS values near zero imply a non-aromatic ring.
Table 2: Representative NICS(1) Values for Rings in a Large Polycyclic Aromatic Hydrocarbon
| Ring Location | NICS(1) Value (ppm) (Representative) | Interpretation |
| Central Core Rings | -10 to -14 | Highly aromatic, contributing significantly to stability. |
| Peripheral Rings | -7 to -10 | Moderately aromatic. |
| "Bay" Region Rings | -5 to -8 | Reduced aromaticity due to steric strain. |
NICS(1) refers to the NICS value calculated 1 Å above the plane of the ring, which is a common practice to minimize the influence of local sigma-bond effects.
Harmonic Oscillator Model of Aromaticity (HOMA) for this compound
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index of aromaticity. It evaluates the deviation of bond lengths within a ring from an ideal aromatic system.
A HOMA value close to 1 indicates a high degree of aromaticity, with little bond length alternation.
A HOMA value close to 0 suggests a non-aromatic system with significant bond length alternation, similar to a classic Kekulé structure.
Negative HOMA values can indicate anti-aromaticity.
HOMA calculations for this compound would provide a complementary perspective to NICS, based on the structural consequences of electron delocalization. Comparing the HOMA values for different rings would highlight the structural manifestation of varying aromaticity across the molecule.
Predictive Modeling of Spectroscopic Signatures for this compound
Computational methods are invaluable for predicting the spectroscopic signatures of novel or uncharacterized molecules, which is essential for their experimental identification.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. By calculating the energies and oscillator strengths of electronic transitions, one can simulate the UV-Vis spectrum. For a large chromophore like this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) and the shape of the absorption bands, which are directly related to its color and photophysical properties.
NMR Spectra: DFT can also be used to predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding of each nucleus. Predicted NMR spectra are a powerful tool for confirming the structure of a synthesized compound.
Vibrational Spectra (IR and Raman): As mentioned earlier, DFT calculations of vibrational frequencies can generate theoretical IR and Raman spectra. These can be compared with experimental spectra to identify the molecule and to assign specific vibrational modes to particular functional groups or structural motifs.
Table 3: Predicted Spectroscopic Data for a Large Analogous PAH
| Spectroscopic Technique | Predicted Data (Representative) | Significance for this compound |
| UV-Vis (TD-DFT) | Multiple absorption bands in the UV and visible regions, with a low-energy band corresponding to the HOMO-LUMO transition. | Provides insight into the color and potential applications in optoelectronics. The position and intensity of the bands are sensitive to the extent of conjugation. |
| ¹³C NMR | A range of chemical shifts for aromatic carbons, with variations depending on the local electronic environment. | Helps in the structural elucidation by providing a unique fingerprint of the carbon framework. |
| IR | Characteristic C-H stretching and bending modes, as well as complex skeletal vibrations of the aromatic rings. | Useful for identifying the presence of specific structural features and for confirming the overall structure of the molecule. |
Computational UV-Vis and Fluorescence Spectroscopy of this compound
The electronic absorption and emission properties of this compound can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org This method has been widely applied to predict the UV-Vis and fluorescence spectra of large PAHs. researchgate.netmdpi.com For a molecule of this size and high degree of conjugation, the electronic transitions are expected to extend well into the visible region, resulting in a colored compound.
TD-DFT calculations, typically using a hybrid functional like B3LYP or a range-separated functional such as ωB97XD combined with a basis set like 6-31+G(d,p), can predict the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states. mdpi.comacs.org The most intense absorption bands in the UV-Vis spectrum of large PAHs are generally attributed to π-π* transitions. For this compound, the primary absorption is expected to correspond to the HOMO → LUMO transition. researchgate.net
The simulated fluorescence spectrum is typically modeled by calculating the emission from the optimized geometry of the first singlet excited state (S1) back to the ground state (S0). Large, rigid PAHs like dibenzo[hi,st]ovalene often exhibit small Stokes shifts, which is the difference between the absorption and emission maxima, indicating minimal geometric rearrangement upon excitation. acs.org A similar behavior would be anticipated for the structurally rigid framework of this compound.
Table 1: Predicted UV-Vis Absorption and Fluorescence Data for this compound (Note: These are representative values based on TD-DFT calculations for analogous large PAHs and are intended for illustrative purposes.)
| Parameter | Predicted Value | Description |
| λmax, abs | ~550-600 nm | The primary absorption peak, corresponding to the S0 → S1 transition. |
| Molar Extinction (ε) | > 100,000 M-1cm-1 | High molar absorptivity is characteristic of extended π-systems. |
| λmax, flu | ~610-660 nm | The peak of the fluorescence emission spectrum. |
| Stokes Shift | ~10-20 nm | A small shift indicates a rigid molecular structure. acs.org |
| Fluorescence Quantum Yield (ΦF) | > 0.80 | High quantum yields are expected for rigid, non-substituted PAHs. nii.ac.jp |
Theoretical Vibrational Spectroscopy (IR, Raman) of this compound
Theoretical vibrational spectra (Infrared and Raman) provide a fingerprint of a molecule's structure and bonding. These can be calculated using DFT methods, which compute the second derivatives of the energy with respect to atomic displacements. acs.orgresearchgate.net For large PAHs, these simulations are invaluable for interpreting experimental spectra and understanding the nature of the vibrational modes. oup.comusu.edu
Infrared (IR) Spectroscopy: The calculated IR spectrum is determined by the vibrational modes that induce a change in the molecular dipole moment. For a large, centrosymmetric PAH, many modes may be IR-inactive. However, key vibrational features are expected, including:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. researchgate.net
C=C Stretching: Aromatic ring stretching modes, often referred to as G-bands in graphene-like molecules, are prominent in the 1400-1600 cm⁻¹ range. cam.ac.ukresearchgate.net
Out-of-Plane (OOP) C-H Bending: These modes, found below 900 cm⁻¹, are sensitive to the substitution pattern on the aromatic rings.
Raman Spectroscopy: Raman spectroscopy is particularly powerful for characterizing the graphitic nature of large PAHs. acs.orgworldscientific.com The key features in the Raman spectrum of molecules like this compound would be:
G-Band: The G (Graphitic) band, appearing around 1580 cm⁻¹, is characteristic of sp²-hybridized carbon systems and arises from in-plane bond stretching. purdue.edu
D-Band: The D (Disorder) band, typically around 1350 cm⁻¹, is activated by defects or edges. purdue.edu In a perfect, infinite graphene sheet, this mode is forbidden. For a large molecule like this compound, the edges break the perfect symmetry, making the D-band active.
Table 2: Predicted Prominent Vibrational Frequencies for this compound (Note: These are representative values based on DFT calculations for analogous large PAHs and graphene-like molecules.)
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |
| ~3050 | IR, Raman | Aromatic C-H stretching modes |
| ~1585 | Raman | G-band (in-plane C=C stretching) |
| ~1340 | Raman | D-band (edge-mode activated) |
| ~850 | IR | Out-of-plane C-H bending modes |
Conformational Analysis and Dynamic Simulations of this compound
While often depicted as perfectly planar, very large PAHs can exhibit deviations from planarity due to steric strain, particularly in crowded bay regions or through peripheral substitutions. acs.orgacs.org Conformational analysis, typically performed using DFT, is used to locate the minimum energy structure. For an unsubstituted, symmetric molecule like this compound, a planar or near-planar conformation is expected to be the most stable.
Molecular Dynamics (MD) simulations can provide insight into the dynamic behavior of the molecule at finite temperatures. By simulating the motion of atoms over time, MD can reveal:
Vibrational Flexibility: How the molecule vibrates and flexes around its equilibrium geometry.
Intermolecular Interactions: In simulations of multiple molecules, MD can predict how they pack in the solid state, revealing potential for π-π stacking. Strong π-π interactions are a key feature of high-performance organic electronic materials. nii.ac.jp
Solvent Effects: How the molecule's conformation might be influenced by a solvent environment.
For this compound, MD simulations would likely show a rigid core with the most significant atomic motion occurring at the peripheral hydrogen atoms. The planarity of the molecule would be largely maintained at typical temperatures.
Investigation of Excited State Dynamics via Time-Dependent DFT (TD-DFT) for this compound
Understanding what happens after a molecule absorbs a photon is the domain of excited state dynamics. TD-DFT can be used to map out the potential energy surfaces of the excited states and identify pathways for relaxation. researchgate.netchemrxiv.org Key processes that can be computationally investigated include:
Internal Conversion (IC): Non-radiative decay between singlet states (e.g., S2 → S1). For many large PAHs, IC to the S1 state is extremely fast (femtoseconds). researchgate.net
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S1 → T1). This process populates the triplet state, which is crucial for applications in photodynamic therapy and organic light-emitting diodes (OLEDs). The rate of ISC can be estimated by calculating the spin-orbit coupling between the relevant singlet and triplet states. Some large PAHs exhibit very efficient ISC. scispace.com
Fluorescence: Radiative decay from the S1 state to the ground state, which competes with non-radiative pathways.
For this compound, its large size and rigid structure suggest that non-radiative decay pathways might be less efficient compared to smaller, more flexible molecules, leading to the high predicted fluorescence quantum yield. TD-DFT calculations can help to identify the relative energies of the singlet and triplet states to predict the likelihood of ISC. researchgate.net
Table 3: Predicted Excited State Properties and Relaxation Pathways for this compound (Note: These are representative values based on computational studies of analogous large PAHs.)
| Property | Predicted Characteristic | Significance |
| S1 Lifetime | Nanoseconds (ns) | A long lifetime allows for efficient fluorescence. |
| Internal Conversion (Sn→S1) | Ultrafast (<1 ps) | Typical for large conjugated systems. chemrxiv.org |
| Intersystem Crossing (S1→T1) Rate | Slow (relative to fluorescence) | Consistent with a high fluorescence quantum yield. |
| S1-T1 Energy Gap | Moderate to Large | A larger gap generally disfavors intersystem crossing. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For a compound like this compound, high-resolution ¹H and ¹³C NMR would be the primary methods to identify the chemical environments of the hydrogen and carbon atoms, respectively. However, no specific chemical shift data for this compound has been reported.
2D NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment of this compound
To unambiguously assign the complex proton and carbon signals expected from this compound, a suite of two-dimensional (2D) NMR experiments would be required. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HMQC) would correlate protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for identifying longer-range proton-carbon couplings, which is essential for piecing together the fused aromatic ring system. Without experimental spectra, a hypothetical assignment of its NMR data cannot be provided.
Solid-State NMR Investigations of this compound Polymorphs
The study of different crystalline forms, or polymorphs, of a compound is critical as it can influence its physical and electronic properties. Solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of molecules in the solid phase. It can distinguish between different polymorphs by detecting variations in chemical shifts and internuclear distances caused by different packing arrangements in the crystal lattice. To date, no studies on the solid-state NMR of this compound or its potential polymorphs have been published.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For large PAHs, the UV-Vis spectrum is typically characterized by a series of absorption bands corresponding to π-π* transitions. The position, intensity, and fine structure of these bands are indicative of the extent of the conjugated system.
Analysis of Electronic Transitions and Vibronic Coupling in this compound
The analysis of a UV-Vis spectrum for this compound would involve identifying the characteristic absorption maxima (λ_max). The fine structure often observed in the spectra of rigid PAHs is due to vibronic coupling—the coupling of electronic transitions with vibrational modes. This provides information about the vibrational energy levels of the molecule in its excited electronic states. No such experimental spectrum or analysis for this compound is available.
Fluorescence and Phosphorescence Spectroscopy of this compound
Luminescence spectroscopy, including fluorescence and phosphorescence, probes the de-excitation pathways of a molecule after it has absorbed light. These techniques are highly sensitive to the electronic structure and environment of a molecule.
Quantum Yield and Lifetime Measurements for this compound
The fluorescence quantum yield (Φ_F) quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. Similarly, phosphorescence quantum yield and lifetime relate to the emission from a triplet excited state. These parameters are fundamental for understanding the photophysical properties of a compound and its potential applications in areas like organic electronics. However, no experimental data on the quantum yield or lifetime for this compound has been reported in the scientific literature.
Environmental Effects on the Luminescence of this compound
The luminescence of this compound, like other large PAHs, is highly sensitive to its local environment. Factors such as the polarity of the solvent, temperature, and the aggregation state of the molecules can significantly influence its fluorescence and phosphorescence characteristics.
The photophysical properties of PAHs are intrinsically linked to their environment. nih.gov The characteristic ultraviolet absorbance and fluorescence spectra of these compounds are key to their identification and analysis. nih.gov For instance, the fluorescence of PAHs is a critical aspect in monitoring environmental pollution, such as oil spills. nih.gov
The following table summarizes the expected environmental effects on the luminescence of a large, non-polar PAH like this compound, based on general principles observed for similar compounds.
| Environmental Factor | Effect on Luminescence | Scientific Rationale |
| Solvent Polarity | Minimal spectral shift (solvatochromism) is expected for non-polar PAHs. However, polarizable solvents can induce small red shifts in the emission spectra due to stabilization of the excited state. | The non-polar nature of the hydrocarbon backbone leads to weak interactions with polar solvent molecules. |
| Temperature | Decreased temperature generally leads to an increase in fluorescence quantum yield and lifetime. Sharper, more resolved vibronic structures in the emission spectra are also observed at lower temperatures (e.g., 77 K in a frozen matrix). | Reduced thermal energy minimizes non-radiative decay pathways, such as vibrational relaxation and collisional quenching. |
| Aggregation | Aggregation typically causes a red-shift and broadening of the emission spectrum, and can lead to fluorescence quenching. In some specific arrangements, aggregation-induced emission (AIE) can occur, although this is less common for planar PAHs without specific functional groups. | Strong intermolecular π-π stacking interactions in aggregates alter the electronic energy levels and can create non-radiative decay channels. |
Raman and Infrared (IR) Spectroscopy for Vibrational Fingerprinting of this compound
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides a detailed "fingerprint" of a molecule's structure. These methods probe the various vibrational modes of the molecule, which are determined by the masses of the atoms and the strengths of the chemical bonds. For a large and highly symmetric molecule like this compound, these techniques are invaluable for structural confirmation and for understanding its molecular framework.
Raman and IR spectroscopy are complementary techniques. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to vibrational modes that induce a change in the molecule's dipole moment. Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light and is sensitive to vibrational modes that cause a change in the molecule's polarizability. rsc.org For centrosymmetric molecules, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa.
The combination of Raman and IR spectroscopy can provide a more complete picture of the vibrational modes of PAHs. rsc.org The analysis of these spectra is often supported by density functional theory (DFT) calculations to assign the observed bands to specific vibrational motions. acs.orgresearchgate.net
The following table outlines the characteristic vibrational modes expected for a large, condensed PAH like this compound.
| Spectral Region (cm⁻¹) | Vibrational Mode | Technique | Description |
| 3000–3100 | C-H Stretching | IR, Raman | Aromatic C-H bond stretching vibrations. |
| 1600–1650 | C=C Stretching | IR, Raman | Aromatic ring skeletal vibrations, often referred to as the G-band in graphitic materials. researchgate.net |
| 1000–1500 | C-H In-plane Bending | IR, Raman | Bending of the C-H bonds within the plane of the aromatic rings. researchgate.net |
| 650–900 | C-H Out-of-plane Bending | IR | Bending of the C-H bonds out of the plane of the aromatic rings. The frequency is sensitive to the number of adjacent hydrogen atoms on the periphery of the molecule. researchgate.net |
| < 600 | Skeletal Deformations | Raman | Low-frequency modes corresponding to collective vibrations of the entire carbon skeleton, such as "breathing" modes. researchgate.net |
This table is based on general spectroscopic data for large polycyclic aromatic hydrocarbons. Specific peak positions for this compound would require experimental measurement.
High-Resolution Mass Spectrometry (HRMS) for Definitive Elemental Composition of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the elemental composition of a compound. Unlike low-resolution mass spectrometry which provides nominal mass-to-charge ratios, HRMS can measure m/z values to a very high degree of accuracy (typically with errors of less than 5 ppm). acs.org This precision allows for the unambiguous determination of a molecule's elemental formula.
For a compound like this compound, with a molecular formula of C₄₀H₁₈, HRMS is the definitive method to confirm its identity. The technique is particularly crucial in the analysis of complex mixtures of aromatic compounds, where isobars (molecules with the same nominal mass but different elemental formulas) may be present. acs.orgacs.org
The process involves ionizing the sample, often using techniques like electrospray ionization (ESI) or atmospheric pressure photoionization (APPI), and then analyzing the ions in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. nih.govnorlab.com
The table below illustrates the principle of HRMS for the confirmation of this compound's elemental composition.
| Parameter | Value | Significance |
| Molecular Formula | C₄₀H₁₈ | The proposed elemental formula for this compound. |
| Nominal Mass | 522 | The integer mass of the most abundant isotopes (¹²C and ¹H). |
| Monoisotopic Mass | 522.1408 | The calculated exact mass using the masses of the most abundant isotopes of carbon and hydrogen. |
| Measured m/z (Hypothetical) | 522.1411 | A hypothetical measured value from an HRMS instrument. |
| Mass Error (ppm) | 0.57 | The difference between the calculated and measured mass, expressed in parts per million. A low mass error provides high confidence in the assigned elemental formula. |
The measured m/z and mass error are hypothetical values for illustrative purposes.
No Data Available for this compound
Following a comprehensive and exhaustive search of scientific literature and chemical databases, no specific experimental or theoretical data could be found for the compound This compound . This includes a lack of information regarding its photophysical and electronic properties, charge transfer characteristics, exciton dynamics, photostability, and electrochemical behavior.
The absence of accessible research indicates that this specific molecule may be a theoretical construct that has not yet been synthesized or a compound that has not been the subject of published scientific investigation. As such, it is not possible to generate a scientifically accurate article based on detailed research findings as requested.
The structured outline provided requires specific data points and discussions on topics for which no literature currently exists for this compound. Any attempt to create content for the specified sections would be purely speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources.
Therefore, the requested article on the photophysical and electronic properties of this compound cannot be provided.
Applications of Tetrabenzo Def,lm,grs,yz Pyranthrene in Advanced Materials Science
Organic Semiconductors and Field-Effect Transistors (OFETs) Utilizing Tetrabenzo[def,LM,grs,YZ]pyranthrene
There is currently no published research on the use of this compound as an active material in organic field-effect transistors.
Charge Carrier Mobility in this compound-Based Devices
Without fabricated and tested devices, data on the charge carrier mobility (both hole and electron) of this compound remains unavailable. This fundamental parameter, which measures the velocity of charge carriers in an electric field, is a key indicator of a semiconductor's performance potential.
Thin Film Fabrication and Morphology Control for this compound
The methods for creating high-quality thin films of this compound, a critical step for device fabrication, have not been documented. Research into techniques such as vacuum deposition or solution-shearing, and the resulting thin-film morphology, is a necessary precursor to evaluating its performance in electronic devices.
Light-Emitting Diodes (OLEDs) Incorporating this compound
The potential of this compound as an emissive material in organic light-emitting diodes is currently unknown.
Emissive Layer Engineering with this compound
There are no studies on the design and engineering of emissive layers using this compound. Such research would involve investigating its photoluminescent properties, including its emission spectrum and quantum yield, to determine the color and efficiency of light it could produce.
Color Purity and Luminous Efficiency of this compound Emitters
As no OLEDs have been fabricated using this compound, there is no data on the color purity (CIE coordinates) or the luminous efficiency of such hypothetical devices.
Photovoltaic Applications of this compound in Organic Solar Cells (OSCs)
The suitability of this compound as a donor or acceptor material in organic solar cells has not been investigated. Key parameters for photovoltaic performance, such as its energy levels (HOMO and LUMO) and light absorption characteristics, have not been reported in the context of solar cell applications.
Donor-Acceptor Heterojunctions Involving this compound
A thorough search of scientific databases reveals a lack of specific studies focused on the use of this compound as either a donor or an acceptor material in organic electronic heterojunctions. The fundamental properties that would dictate its suitability for such applications, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, electron and hole mobility, and thin-film morphology when blended with other organic semiconductors, have not been detailed in available research. Consequently, no data tables on its performance in such devices can be compiled at this time.
This compound in Organic Thermoelectrics and Energy Harvesting
The potential application of this compound in the field of organic thermoelectrics, which focuses on converting heat energy into electrical energy, also appears to be an unresearched area. Key parameters for thermoelectric performance, such as the Seebeck coefficient, electrical conductivity, and thermal conductivity, have not been reported for this compound. As a result, there are no detailed research findings or data tables to present regarding its thermoelectric properties or its figure of merit (ZT).
Supramolecular Assemblies and Nanostructures of Tetrabenzo Def,lm,grs,yz Pyranthrene
Interfacial Engineering for Enhanced Device Performance in Tetrabenzo[def,LM,grs,YZ]pyranthrene SystemsNo research could be found on the application of interfacial engineering techniques to enhance the performance of devices based on this compound.
The lack of specific research on this compound suggests that this particular polycyclic aromatic hydrocarbon may be a compound of niche interest with limited investigation into its material science applications. It is also possible that the compound is known by a different, more common name in the scientific community, or that research on its properties has not been made publicly available.
Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. Further research on this specific molecule would be required to generate the requested content.
Emerging Research Frontiers and Future Directions for Tetrabenzo Def,lm,grs,yz Pyranthrene
Tetrabenzo[def,LM,grs,YZ]pyranthrene in Quantum Computing and Spintronics
The unique electronic and magnetic properties of large, graphene-like molecules are paving the way for their use in next-generation computing paradigms. For this compound, two particularly promising avenues are quantum computing and spintronics.
In the realm of quantum computing , the delocalized π-electron system of this compound could potentially host stable quantum bits (qubits). The ability to chemically synthesize and modify such molecules offers a bottom-up approach to creating identical, reproducible qubits, a significant challenge in solid-state quantum computing. Quantum chemical studies on various PAHs are crucial for understanding their electronic behavior and potential for such applications scientific.netbiorxiv.orgresearchgate.netarxiv.org. The precise control over the molecular structure could allow for the fine-tuning of qubit properties.
Spintronics , which utilizes the spin of electrons in addition to their charge, stands to benefit from the intrinsic magnetic properties that can arise in specific nanographene structures. graphene-info.com Research has shown that certain nanographenes possess magnetic properties that could be essential for spin-based electronics capable of functioning at room temperature. graphene-info.com The specific edge topology of this compound could lead to unpaired electron spins, creating localized magnetic moments. These moments can be manipulated, offering a pathway to encoding and processing information. The Graphene Flagship's Spintronics Work Package is actively investigating the properties of graphene and related materials for spintronic applications, which could provide a framework for studying this compound graphene-flagship.eu. The long spin lifetime expected in carbon-based materials is a key advantage for storing quantum information. nanogune.eu
A comparative look at the spin relaxation times in different carbon-based materials highlights the potential for molecules like this compound.
| Material | Typical Spin Relaxation Time (at room temperature) | Potential Application |
| Graphene | Nanoseconds | Spin transport |
| Carbon Nanotubes | Microseconds | Spin valves |
| Nitrogen-Vacancy Centers in Diamond | Milliseconds | Quantum sensing, Qubits |
| This compound (projected) | Potentially long, tunable via structure | Molecular spintronics, Qubits |
Development of Next-Generation Spectroscopic Probes for this compound Systems
The development of advanced spectroscopic probes is essential for characterizing the electronic and photophysical properties of complex molecules like this compound. Graphene quantum dots (GQDs), which are small fragments of graphene, have emerged as highly effective fluorescent probes for detecting various analytes, including other PAHs. rsc.orgrsc.orgbenthamdirect.com
This concept can be inverted, where this compound itself or its functionalized derivatives could serve as highly sensitive spectroscopic probes. The large, conjugated system is expected to exhibit strong and distinct absorption and emission profiles, which would be sensitive to the local environment. This could be exploited for sensing applications, where changes in the fluorescence of the molecule indicate the presence of specific analytes.
The synthesis of graphene quantum dots from precursors like citric acid and graphene oxide has been shown to yield probes capable of detecting pyrene in water samples with high sensitivity. rsc.orgrsc.org This suggests that large PAHs can be both the target and the basis for such sensing platforms. The development of turn-on/turn-off fluorescence mechanisms, as demonstrated with GQDs, could be a key research direction for this compound-based probes. rsc.orgrsc.org
| Probe Type | Analyte | Detection Mechanism | Limit of Detection |
| Graphene Quantum Dots (from Graphene Oxide) | Pyrene | Fluorescence "turn-on" | 0.325 x 10⁻⁶ mol L⁻¹ rsc.orgrsc.org |
| Graphene Quantum Dots (from Citric Acid) | Pyrene | Fluorescence "turn-on" | 0.242 x 10⁻⁶ mol L⁻¹ rsc.orgrsc.org |
| This compound-based probe (hypothetical) | Various analytes (e.g., metal ions, biomolecules) | Fluorescence quenching or enhancement | To be determined |
Integration of this compound into Flexible and Wearable Electronic Devices
Flexible and wearable electronics represent a rapidly growing field, and carbon-based materials like graphene and its derivatives are at the forefront due to their unique combination of electronic conductivity, mechanical flexibility, and optical transparency. d-nb.infohwnanomaterial.comresearchgate.net this compound, as a molecular analogue of graphene, could be a key component in the next generation of these devices.
The planar structure and π-conjugated system of this compound suggest its potential as an organic semiconductor. When incorporated into polymer matrices, it could form conductive composites for flexible circuits, sensors, and displays. Research on nanographene-based electrodes has demonstrated a simple one-step method for fabricating electrodes on flexible polyimide substrates for applications like electrocardiogram (ECG) monitoring. d-nb.inforesearchgate.net This approach could be adapted for this compound.
Furthermore, the high toughness of graphene is a desirable property for wearable technology. hwnanomaterial.com Molecular simulations can be employed to predict the mechanical properties of polymer nanocomposites containing this compound, guiding the design of robust and flexible materials. nih.gov
| Device Component | Material | Key Advantages |
| Flexible Electrodes | Nanographene on Polyimide | Low skin-contact resistance, stable signal transduction d-nb.inforesearchgate.net |
| Transparent Conductors | Graphene | High conductivity, optical transparency, flexibility mdpi.com |
| Wearable Sensors | Graphene Oxide | High sensitivity to humidity, biocompatibility nih.gov |
| Organic Semiconductor (hypothetical) | This compound | Tunable electronic properties, solution processability |
Sustainable Synthesis and Green Chemistry Approaches for this compound
The synthesis of large PAHs often involves multi-step processes that may utilize harsh reagents and generate significant waste. researchgate.netacs.org A key area of future research will be the development of sustainable and green chemistry approaches for the synthesis of this compound. This aligns with the broader trend in materials science to reduce the environmental impact of chemical production.
Green chemistry principles that could be applied include:
Use of renewable starting materials: Exploring biosynthetic pathways or utilizing precursors derived from biomass.
Catalytic methods: Employing efficient catalysts to reduce reaction times, energy consumption, and waste generation. Oxidative cyclodehydrogenation under mild conditions is a promising route for synthesizing large PAHs. researchgate.netacs.org
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Safer solvents and reaction conditions: Utilizing water or other environmentally benign solvents and avoiding high temperatures and pressures.
Research into the green synthesis of graphene-based nanomaterials has shown that such approaches can lead to materials with higher efficiency for certain applications, such as the removal of PAHs from wastewater. nih.gov This suggests that green synthetic routes for this compound could not only be more environmentally friendly but also potentially yield materials with enhanced properties.
| Green Chemistry Principle | Application to this compound Synthesis |
| Catalysis | Development of novel catalysts for efficient cyclodehydrogenation. |
| Renewable Feedstocks | Investigation of bio-based precursors for the aromatic core. |
| Solvent Selection | Use of supercritical fluids or ionic liquids to replace hazardous organic solvents. |
| Energy Efficiency | Microwave-assisted or photochemical synthesis to reduce energy consumption. |
Exploration of this compound in Novel Bio-inspired Materials (excluding biological activity/clinical data)
Bio-inspired materials design focuses on mimicking structures and processes found in nature to create novel materials with unique properties. The self-assembly of molecules is a fundamental principle in biology, and large, planar molecules like this compound are excellent candidates for creating complex, self-assembled nanostructures.
The strong π-π stacking interactions between this compound molecules can drive their assembly into well-ordered columns, sheets, or other architectures. This could be used to create materials with anisotropic properties, such as directional charge transport or polarized light emission. By modifying the periphery of the molecule with functional groups, the self-assembly process can be precisely controlled to achieve desired structures and functionalities.
The study of chromophore aggregates in natural light-harvesting systems provides a blueprint for designing artificial systems based on this compound. uic.edu The efficient energy transfer in these natural systems is a result of the precise spatial arrangement of the chromophores. By controlling the self-assembly of this compound, it may be possible to create materials for light-harvesting applications in solar cells or photocatalysis.
| Bio-inspired Concept | Application with this compound |
| Self-Assembly | Formation of liquid crystals, nanowires, or porous frameworks. |
| Light-Harvesting | Development of artificial photosynthetic systems. |
| Hierarchical Structuring | Creation of materials with multiple levels of structural organization. |
Advanced Characterization Techniques for In-situ Studies of this compound Dynamics
Understanding the dynamic behavior of this compound, both as individual molecules and in aggregated states, is crucial for optimizing its performance in various applications. Advanced in-situ characterization techniques allow for the real-time observation of molecular processes as they occur.
For example, in-situ scanning electron microscopy has been used to study the growth dynamics of graphene on catalyst foils during chemical vapor deposition (CVD). npl.co.ukresearchgate.net Similar techniques could be employed to visualize the self-assembly of this compound on surfaces, providing insights into the mechanisms of thin-film formation. In-situ transmission electron microscopy can also provide valuable information on the strain dynamics of graphene-like materials. tudelft.nl
Molecular dynamics simulations are a powerful tool for studying the dynamics of nanographene sheets in polymer matrices at the atomic level. nih.gov These simulations can provide information on the diffusion and orientation of the molecules, which is important for understanding the properties of composite materials. This computational approach can be directly applied to this compound to predict its behavior in different environments.
| Characterization Technique | Information Gained | Relevance to this compound |
| In-situ Scanning Electron Microscopy (SEM) | Real-time imaging of growth and self-assembly. | Understanding thin-film formation and crystallization. |
| In-situ Transmission Electron Microscopy (TEM) | Atomic-resolution imaging of structure and defects. | Characterizing the crystalline quality of self-assembled structures. |
| Molecular Dynamics (MD) Simulations | Atomic-scale insights into molecular motion and interactions. | Predicting the behavior in composite materials and solutions. |
| Time-resolved Spectroscopy | Information on excited-state dynamics and energy transfer. | Elucidating the photophysical properties for optoelectronic applications. |
Conclusion and Outlook for Tetrabenzo Def,lm,grs,yz Pyranthrene Research
Summary of Key Academic Contributions in Tetrabenzo[def,LM,grs,YZ]pyranthrene Research
Direct academic contributions focusing exclusively on this compound are limited. However, the foundational work on the synthesis and characterization of large, complex PAHs by researchers in the field of nanographene chemistry is of paramount importance. The development of synthetic methods such as the Scholl reaction, Diels-Alder cycloadditions, and various transition-metal-catalyzed cross-coupling reactions has been instrumental in the creation of a wide array of large PAHs. acs.orgiupac.org These methods are, in principle, applicable to the synthesis of this compound.
Key contributions that indirectly impact the study of this specific molecule include:
Development of Synthetic Methodologies: The work on oxidative cyclodehydrogenation of oligophenylene precursors provides a general and powerful route to large, all-benzenoid PAHs. acs.org This approach allows for the construction of complex aromatic systems from more soluble, non-planar precursors.
Characterization of Large PAHs: Advances in analytical techniques, particularly laser desorption/ionization time-of-flight (LDI-TOF) mass spectrometry and solid-state UV/visible spectroscopy, have been crucial for characterizing these often-insoluble molecules. acs.org
Theoretical Modeling: Density Functional Theory (DFT) calculations have become indispensable for predicting the electronic and structural properties of large PAHs, offering insights where experimental data is scarce. rsc.orgresearchgate.net
While a dedicated body of literature for this compound is yet to be established, the collective academic effort in the broader field of large PAHs has laid the essential groundwork for its future investigation.
Persistent Challenges and Opportunities in the Field of Complex Pyranthrene (B89552) Chemistry
The chemistry of large and complex pyranthrene derivatives, including this compound, is fraught with challenges that also present significant opportunities for innovation.
Persistent Challenges:
Solubility: One of the most significant hurdles in working with large PAHs is their inherent insolubility in common organic solvents. This severely limits the use of solution-based characterization techniques like NMR spectroscopy and complicates purification and processing. acs.org
Controlled Synthesis: Achieving precise structural control in the synthesis of complex PAHs remains a major challenge. The harsh conditions often required for cyclodehydrogenation reactions can lead to undesired side reactions and the formation of complex product mixtures. rsc.org On-surface synthesis, while promising for creating well-defined nanostructures, can also be hindered by competing reaction pathways and the high reactivity of intermediate species. acs.org
Scalability: Many of the sophisticated synthetic routes that yield structurally perfect nanographenes are difficult to scale up, which is a critical barrier to their practical application in materials science. acs.org
Opportunities for Advancement:
Novel Synthetic Strategies: There is a continuing need for the development of milder and more selective synthetic methods. This includes exploring new catalysts for cyclodehydrogenation and designing precursors that are predisposed to form the desired target molecule. nih.gov
Functionalization: The strategic introduction of functional groups onto the periphery of large PAHs can improve their solubility and processability, as well as tune their electronic and self-assembly properties.
Advanced Characterization: The development and application of advanced solid-state characterization techniques, such as high-resolution scanning probe microscopy, are crucial for understanding the structure and properties of these materials at the single-molecule level. acs.org
Overcoming these challenges will be key to unlocking the full potential of complex pyranthrene chemistry.
Vision for the Future Impact of this compound in Materials Science and Beyond
The future of this compound and related large PAHs is intrinsically linked to their potential as advanced materials. Their unique electronic and optical properties make them highly attractive for a range of applications.
Potential Applications in Materials Science:
Organic Electronics: As organic semiconductors, large PAHs are promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). wikipedia.org Their extended π-conjugated systems can facilitate efficient charge transport.
Nanographene and Graphene Nanoribbon Precursors: The bottom-up synthesis of structurally perfect graphene nanoribbons (GNRs) and other nanographenes is a major goal in materials science. nih.gov Large PAHs can serve as molecular building blocks for these advanced materials.
Molecular Wires and Switches: The defined structure and electronic properties of these molecules make them ideal candidates for fundamental studies and potential applications in molecular electronics.
Beyond Materials Science:
Astrophysics and Astrochemistry: PAHs are believed to be widespread in the interstellar medium and play a role in the chemical evolution of galaxies. kent.ac.ukaanda.org Studying the properties of specific large PAHs can help in the interpretation of astronomical observations. frontiersin.orgfrontiersin.org
Fundamental Chemical Research: The synthesis and study of complex PAHs push the boundaries of chemical synthesis and our understanding of aromaticity and π-electron systems.
The vision for this compound is that of a model system for exploring the fundamental properties of large, complex PAHs and as a stepping stone towards the development of next-generation carbon-based materials with tailored functionalities. While significant research is still needed, the foundation has been laid for this fascinating molecule to make a substantial impact across multiple scientific disciplines.
Q & A
Q. What are the established synthetic routes for Tetrabenzo[def,LM,grs,YZ]pyranthrene, and what are the key challenges in achieving high purity?
The synthesis of this compound (CAS 190-65-8) typically involves Rh(III)-catalyzed regioselective alkynylation of polycyclic aromatic hydrocarbons, followed by oxidative cyclodehydrogenation to form the extended π-system . Key challenges include controlling regioselectivity during alkynylation and minimizing side reactions during cyclization. High purity is achieved via column chromatography with toluene-based eluents and recrystallization, as described in reference standards for similar PAHs .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard for structural confirmation, as demonstrated for related nonplanar PAHs like hexabenzo[def,i,lm,qrs,v,yz]pyranthrene . Spectroscopic methods include:
- UV-Vis spectroscopy : Absorption peaks in the 300–400 nm range, with shifts in thin films due to aggregation .
- Fluorescence spectroscopy : Emission spectra in solution (e.g., weak peak at ~480 nm in THF) and solid state to assess aggregation effects .
- NMR : Aromatic proton signals in the δ 7.5–9.0 ppm range, with splitting patterns reflecting symmetry .
Advanced Research Questions
Q. What computational methods are recommended for modeling the electronic structure of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is optimal. Becke’s exact exchange terms improve accuracy for thermochemical properties , while the Lee-Yang-Parr (LYP) correlation functional refines electron density predictions . Basis sets like 6-31G(d) balance computational cost and accuracy. Key outputs include HOMO-LUMO gaps (predicted ~2.1 eV for similar PAHs) and charge-transfer dynamics .
Q. Does this compound exhibit aggregation-induced emission (AIE), and what experimental approaches validate this phenomenon?
While AIE is not directly reported for this compound, structurally analogous PAHs (e.g., Tetrabenzo[5.7]fulvalene) show AIE via restricted intramolecular motion in aggregates . To test AIE in this compound:
Q. What are the photophysical properties of this compound in the near-infrared (NIR) region?
Derivatives like hexabenzo[def,i,lm,qrs,v,yz]pyranthrene exhibit strong NIR emission (800–1000 nm) due to extended conjugation and nonplanar distortion . For this compound:
Q. How can researchers address discrepancies in reported spectral data for this compound?
Discrepancies often arise from solvent effects, impurities, or instrumentation. Mitigation strategies include:
Q. What strategies enhance the solubility of this compound for solution-phase studies?
Functionalization with alkyl/alkoxy groups via Rh-catalyzed peri-C–H activation improves solubility . Alternative approaches:
- Use high-boiling solvents like o-dichlorobenzene.
- Prepare stable colloidal suspensions with surfactants (e.g., Pluronic F-127).
- Employ sonication for dispersion in THF/toluene mixtures .
Methodological Guidelines
- Experimental Design : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses .
- Data Reporting : Detail chemical sources (e.g., Chiron AS reference standards ), purity, and instrumentation parameters per ICMJE standards .
- Computational Reproducibility : Archive input files (basis sets, functionals) in public repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
